![molecular formula C11H20N2 B144228 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene CAS No. 126112-72-9](/img/structure/B144228.png)
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptanyl(tert-butyl)diazene, also known as BHTD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHTD is a diazene compound that consists of two nitrogen atoms connected by a double bond, with a bicyclic ring structure attached to one of the nitrogen atoms.
Mecanismo De Acción
The mechanism of action of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene involves the formation of reactive nitrogen species (RNS) through the decomposition of the diazene bond. These RNS can induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis through the formation of RNS and activation of caspases. In the brain, this compound reduces oxidative stress and inflammation by inhibiting the activity of COX-2 and reducing the expression of pro-inflammatory cytokines. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene in lab experiments is its unique structure and mechanism of action, which may provide insights into the development of new therapeutic agents. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Direcciones Futuras
There are several potential future directions for research on 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and neuroprotective effects of this compound. Finally, this compound may have potential applications in other areas, such as anti-inflammatory and anti-angiogenic therapies.
Métodos De Síntesis
The synthesis of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene involves the reaction of bicyclo[2.2.1]hept-2-ene with tert-butyl hydrazine in the presence of a catalyst. The reaction proceeds via a radical mechanism, and the resulting product is purified through distillation. The purity of this compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In particular, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
126112-72-9 |
|---|---|
Fórmula molecular |
C11H20N2 |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)12-13-11-6-4-9(8-11)5-7-11/h9H,4-8H2,1-3H3 |
Clave InChI |
GRDXETUKNUFUBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=NC12CCC(C1)CC2 |
SMILES canónico |
CC(C)(C)N=NC12CCC(C1)CC2 |
Sinónimos |
Diazene, bicyclo[2.2.1]hept-1-yl(1,1-dimethylethyl)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




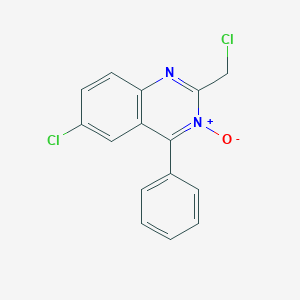
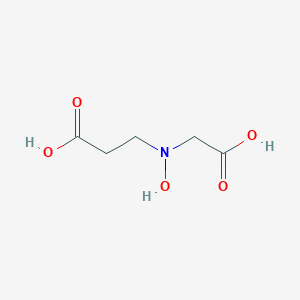
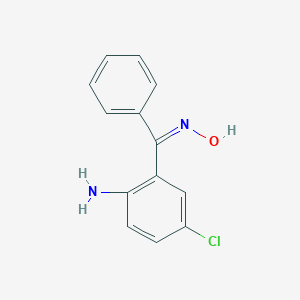

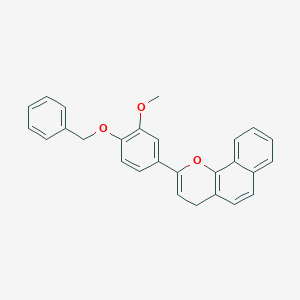
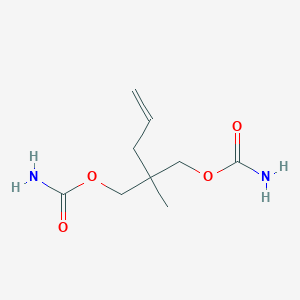
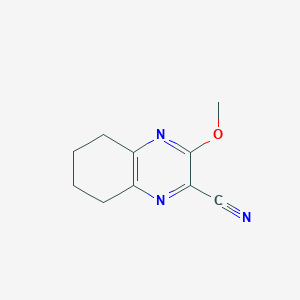

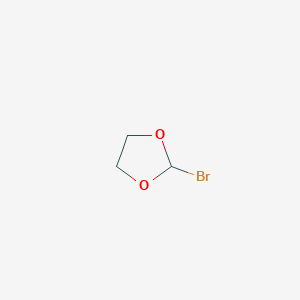
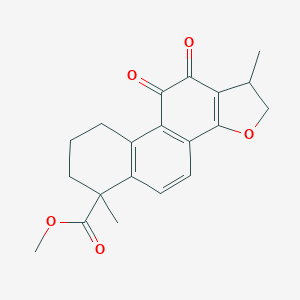
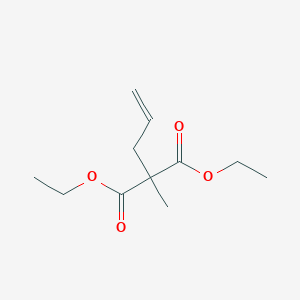

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)